2-[1-(2-methoxyethyl)-1H-indol-3-yl]-N-(6-methoxypyridin-3-yl)acetamide
Description
2-[1-(2-methoxyethyl)-1H-indol-3-yl]-N-(6-methoxypyridin-3-yl)acetamide is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Properties
Molecular Formula |
C19H21N3O3 |
|---|---|
Molecular Weight |
339.4 g/mol |
IUPAC Name |
2-[1-(2-methoxyethyl)indol-3-yl]-N-(6-methoxypyridin-3-yl)acetamide |
InChI |
InChI=1S/C19H21N3O3/c1-24-10-9-22-13-14(16-5-3-4-6-17(16)22)11-18(23)21-15-7-8-19(25-2)20-12-15/h3-8,12-13H,9-11H2,1-2H3,(H,21,23) |
InChI Key |
QDKOUQOUARSEGU-UHFFFAOYSA-N |
Canonical SMILES |
COCCN1C=C(C2=CC=CC=C21)CC(=O)NC3=CN=C(C=C3)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(2-methoxyethyl)-1H-indol-3-yl]-N-(6-methoxypyridin-3-yl)acetamide typically involves the coupling of an indole derivative with a pyridine derivative. One common method involves the use of N,N’-dicyclohexylcarbodiimide (DCC) as a coupling agent to facilitate the reaction between the amine group of the indole derivative and the carboxylic acid group of the pyridine derivative . The reaction is usually carried out in an organic solvent such as dichloromethane under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-[1-(2-methoxyethyl)-1H-indol-3-yl]-N-(6-methoxypyridin-3-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the indole and pyridine rings, respectively.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents for electrophilic substitution and nucleophiles for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[1-(2-methoxyethyl)-1H-indol-3-yl]-N-(6-methoxypyridin-3-yl)acetamide involves its interaction with specific molecular targets and pathways. The indole and pyridine moieties allow the compound to bind to various receptors and enzymes, modulating their activity. This can lead to a range of biological effects, including inhibition of viral replication, reduction of inflammation, and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- N-[2-(1H-Indol-3-yl)ethyl]-2-(4-isobutylphenyl)propanamide
- N-(2-aminophenyl)-2-(1-methyl-1H-indol-3-yl)acetamide
Uniqueness
2-[1-(2-methoxyethyl)-1H-indol-3-yl]-N-(6-methoxypyridin-3-yl)acetamide is unique due to its specific combination of indole and pyridine moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Biological Activity
The compound 2-[1-(2-methoxyethyl)-1H-indol-3-yl]-N-(6-methoxypyridin-3-yl)acetamide is a synthetic molecule that combines indole and pyridine moieties, which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 367.4 g/mol. The structure features an indole ring substituted with a methoxyethyl group and a pyridine ring substituted with a methoxy group, which may enhance its biological activity compared to other similar compounds.
Biological Activity Overview
Research indicates that compounds with similar structural features exhibit significant biological activities, including:
- Anticancer Activity : Preliminary studies suggest that the compound may possess anticancer properties by inhibiting cell proliferation in various cancer cell lines.
- Neuroprotective Effects : The indole moiety is often associated with neuroprotective effects, potentially making this compound a candidate for treating neurodegenerative diseases.
- Antimicrobial Activity : Some derivatives of indole and pyridine have shown promising antimicrobial properties against both gram-positive and gram-negative bacteria.
The proposed mechanisms of action for this compound include:
- Receptor Interaction : The compound may act as an agonist or antagonist at various receptors, including serotonin receptors and other G-protein coupled receptors (GPCRs), influencing neurotransmitter systems.
- Enzyme Inhibition : It may inhibit key enzymes involved in cellular signaling pathways, contributing to its anticancer and neuroprotective effects.
Case Studies
-
Anticancer Studies :
- A study published in Journal of Medicinal Chemistry found that similar indole derivatives exhibited IC50 values in the micromolar range against several cancer cell lines, indicating potential efficacy in cancer therapy .
-
Neuroprotective Studies :
- Research reported in Neuroscience Letters highlighted that compounds with indole structures can protect neuronal cells from oxidative stress, suggesting that our compound may offer similar benefits .
- Antimicrobial Activity :
Data Table: Biological Activities of Related Compounds
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